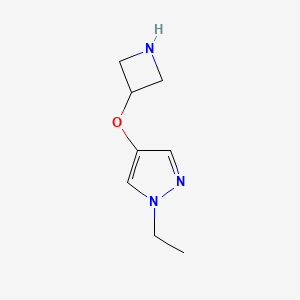
2'-Fluoro-2'-deoxyadenosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-2’-deoxyadenosine triphosphate is a modified nucleoside triphosphate. It is structurally similar to deoxyadenosine triphosphate, with the key difference being the substitution of a fluorine atom at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxyadenosine triphosphate typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The fluorinated nucleoside is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to yield the triphosphate form .
Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxyadenosine triphosphate often employs enzymatic synthesis due to its efficiency and specificity. Enzymatic methods involve the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases to sequentially phosphorylate the nucleoside to its triphosphate form. This method is advantageous as it operates under mild conditions and provides high yields .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2’-deoxyadenosine triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-fluoro-2’-deoxyadenosine monophosphate and diphosphate.
Reduction: Reduction reactions can convert the triphosphate to its corresponding nucleoside or nucleotide forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols under basic conditions.
Major Products:
Oxidation: 2’-Fluoro-2’-deoxyadenosine monophosphate and diphosphate.
Reduction: 2’-Fluoro-2’-deoxyadenosine.
Substitution: Various nucleoside analogs with different functional groups at the 2’ position.
Scientific Research Applications
2’-Fluoro-2’-deoxyadenosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: The compound is employed in studies of DNA replication and repair mechanisms, as well as in the development of nucleic acid-based probes and sensors.
Medicine: It serves as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and induce apoptosis in cancer cells.
Mechanism of Action
2’-Fluoro-2’-deoxyadenosine triphosphate exerts its effects primarily by incorporating into DNA during replication. The presence of the fluorine atom at the 2’ position disrupts the normal base-pairing and elongation process, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets DNA polymerases and reverse transcriptases, inhibiting their activity and preventing the synthesis of new DNA strands .
Comparison with Similar Compounds
2’-Deoxyadenosine triphosphate: Lacks the fluorine atom at the 2’ position, making it less effective in certain applications.
Clofarabine triphosphate: Contains a chlorine atom at the 2’ position and is used primarily in the treatment of acute leukemias.
Fludarabine triphosphate: Another nucleoside analog with a fluorine atom, used in the treatment of hematological malignancies.
Uniqueness: 2’-Fluoro-2’-deoxyadenosine triphosphate is unique due to its specific fluorine substitution, which enhances its stability and efficacy in inhibiting DNA synthesis. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXCDDWASROAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN5O12P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)

![7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12073877.png)
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)





![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)

